An In-depth Technical Guide to tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Chiral Building Block
tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate is a chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a pyrrolidine ring, a common scaffold in numerous biologically active compounds, and a Boc-protected amine, makes it a versatile intermediate for the synthesis of complex molecular architectures.[1] The presence of a stereocenter at the 2-position of the pyrrolidine ring allows for the development of enantiomerically pure drug candidates, a critical aspect in modern pharmacology to enhance therapeutic efficacy and minimize off-target effects.
This guide provides a comprehensive overview of tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate, focusing on its synthesis, physicochemical properties, and its pivotal role in drug discovery.
The compound is identified by the following CAS numbers:
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(S)-tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate: 1009075-39-1[2]
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(R)-tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate: 1009075-40-4[3][4]
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tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate (racemic): 1289385-02-9[5]
Synthesis via Reductive Amination: A Robust and Scalable Approach
The most common and efficient method for the synthesis of tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate is through the reductive amination of the corresponding primary amine, tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate, with acetaldehyde. This reaction is a cornerstone of C-N bond formation in organic synthesis.[6]
The process involves the initial formation of an imine intermediate from the reaction between the primary amine and acetaldehyde, which is then reduced in situ to the desired secondary amine. The use of a mild reducing agent is crucial to selectively reduce the imine without affecting the carbonyl group of the starting aldehyde.
Experimental Protocol:
Materials:
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tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate (starting material)
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Acetaldehyde
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Argon or Nitrogen gas for inert atmosphere
Procedure:
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To a solution of tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add acetaldehyde (1.1-1.5 eq).
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Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
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Cool the reaction mixture to 0 °C using an ice bath.
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Slowly add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete (monitored by TLC or LC-MS).
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Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield the pure tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate.
Synthesis Workflow Diagram:
Caption: Reductive amination synthesis workflow.
Physicochemical Properties
A summary of the key physicochemical properties of tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate is presented in the table below.
| Property | Value | Source(s) |
| CAS Number (S)-enantiomer | 1009075-39-1 | [2] |
| CAS Number (R)-enantiomer | 1009075-40-4 | [3][4] |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [2][3] |
| Molecular Weight | 228.33 g/mol | [2][3] |
| Appearance | Varies (typically an oil or solid) | |
| Boiling Point (Predicted) | 299.2 ± 13.0 °C at 760 mmHg | [3] |
| Storage | Store in a dry, sealed place at 2-8°C | [3] |
Applications in Drug Development: A Scaffold for Innovation
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for selective binding to biological targets.
tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications in various disease areas, including:
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Oncology: The pyrrolidine scaffold is a key component of numerous anticancer agents.
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Antiviral and Antimicrobial Agents: Its structural features can be incorporated into molecules designed to inhibit viral replication or bacterial growth.
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Central Nervous System (CNS) Disorders: The pyrrolidine moiety is present in drugs targeting CNS receptors and enzymes.
The ethylamino side chain of this molecule provides a point for further functionalization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The Boc-protecting group can be readily removed under acidic conditions, revealing a primary amine that can be further elaborated.
Logical Relationship in Drug Discovery:
Caption: From building block to drug candidate.
Conclusion
tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate is a chemically versatile and pharmaceutically relevant building block. Its straightforward synthesis via reductive amination and the presence of multiple functionalization points make it an attractive starting material for the discovery of novel therapeutics. As the demand for enantiomerically pure and structurally complex drug candidates continues to grow, the importance of chiral intermediates like this pyrrolidine derivative will undoubtedly increase. This guide has provided a foundational understanding of its synthesis, properties, and applications, intended to support the endeavors of researchers and scientists in the field of drug development.
References
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Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents - Organic Reactions. (URL: [Link])
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tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 - PubChem. (URL: [Link])
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tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate CAS#: 1289385-02-9 • ChemWhat. (URL: [Link])
-
Available Synple Chem Reagent Cartridges. (URL: [Link])
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (URL: [Link])
-
(S)-tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate | 1009075-39-1 - Appchem. (URL: [Link])
-
Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine - RSC Publishing. (URL: [Link])
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